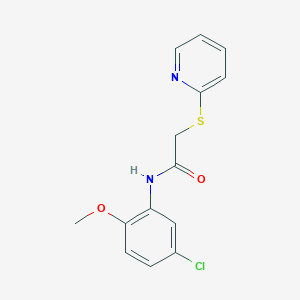

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a pyridinylsulfanyl group attached to an acetamide backbone

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-pyridin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-19-12-6-5-10(15)8-11(12)17-13(18)9-20-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFWJMMMMHDSMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-methoxyaniline and 2-mercaptopyridine.

Formation of Intermediate: The 5-chloro-2-methoxyaniline is first reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate chloroacetamide.

Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 2-mercaptopyridine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the pyridinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide

- N-(5-chloro-2-methoxyphenyl)-2-(pyridin-3-ylsulfanyl)acetamide

- N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)propionamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, as well as the presence of the pyridinylsulfanyl group. These structural features may confer unique chemical reactivity and biological activity compared to similar compounds.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure includes a chloro-substituted methoxyphenyl moiety linked to a pyridinylsulfanyl acetamide. The molecular formula is with a molecular weight of approximately 253.7 g/mol. The presence of halogen and sulfur atoms in the structure may contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study on N-(substituted phenyl)-2-chloroacetamides showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The antimicrobial efficacy is often attributed to the lipophilicity of the compounds, which enhances membrane permeability.

| Compound | Activity Against | Effectiveness |

|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | S. aureus, E. coli | Effective |

| This compound | Potentially similar spectrum | Under investigation |

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively. Research indicates that derivatives with specific substitutions can exhibit cytotoxic effects against various cancer cell lines. For example, thiazole-bearing compounds have shown promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups enhances cytotoxicity.

Case Studies

- Antimicrobial Screening : A study screened several chloroacetamides for antimicrobial activity using standard protocols against MRSA and Candida albicans, finding that halogenated derivatives were particularly effective .

- Cytotoxicity Testing : In vitro studies on pyridine-based compounds revealed significant cytotoxicity against cancer cell lines with IC50 values lower than those of standard chemotherapeutics .

The biological activity of this compound may involve:

- Membrane Disruption : Enhanced lipophilicity allows better penetration into microbial membranes.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.